molecular formula C20H26N6O4S B584244 Desethyl Sildenafil-d3 CAS No. 1346603-75-5

Desethyl Sildenafil-d3

Cat. No. B584244
CAS RN: 1346603-75-5
M. Wt: 449.544
InChI Key: KAEICQYZBAMCKD-KINJQRETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desethyl Sildenafil-d3 is a biochemical used for proteomics research . It is the labelled analogue of Desethyl Sildenafil, which is a metabolite of Sildenafil . Sildenafil is a medication used to treat erectile dysfunction and pulmonary arterial hypertension .


Molecular Structure Analysis

The molecular formula of Desethyl Sildenafil-d3 is C20H23D3N6O4S, and its molecular weight is 449.52 . A quantum-chemical study on the relative stability of sildenafil tautomers has been conducted, which could provide insights into the molecular structure of Desethyl Sildenafil-d3 .


Chemical Reactions Analysis

A study has been conducted on the simultaneous analysis of sildenafil, vardenafil, tadalafil, and their desalkyl metabolites in human whole blood and urine by isotope dilution LC–MS–MS .

Scientific Research Applications

Bioequivalence Study

Desethyl Sildenafil-d3 has been used in the development of a simple, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC–MS/MS) method for simultaneous quantification of sildenafil and its metabolite N-desmethyl sildenafil in human plasma . This method was used successfully for the analysis of plasma samples following oral administration of 100 mg in 43 healthy Indian male human volunteers under fasting conditions .

Proteomics Research

Desethyl Sildenafil-d3 is also used as a biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound can be used to study the effects of sildenafil and its metabolites on protein expression and function.

Pharmacological Studies

Sildenafil, a selective PDE5 inhibitor, is prescribed for erectile dysfunction and pulmonary arterial hypertension. However, considering the extensive roles of PDE5, sildenafil might be useful in other pathologies . Desethyl Sildenafil-d3, being a metabolite of sildenafil, can be used in pharmacological studies to understand the mechanism of action and potential therapeutic effects of sildenafil.

Epigenetic Toxicological Mechanisms

There is some research suggesting that sildenafil, a medication used to treat erectile dysfunction, may affect DNA methylation, which is an epigenetic modification that can regulate gene expression . Desethyl Sildenafil-d3 can be used in these studies to understand the epigenetic toxicological mechanisms of sildenafil and its metabolites.

Drug Repurposing

Given the varying distribution of PDE5 across organs, recent research has extensively explored the potential therapeutic effect of sildenafil in various other conditions, such as pain, cancer, Alzheimer’s disease, depression, Raynaud’s phenomenon, digital ulcers, wound healing, retinopathy, gastric ulcer, colitis, nephropathy, lung injuries . Desethyl Sildenafil-d3 can be used in these studies to understand the potential therapeutic effects of sildenafil and its metabolites in these conditions.

Cancer Research

Sildenafil has been found to have potential therapeutic effects in cancer . Desethyl Sildenafil-d3 can be used in cancer research to understand the mechanism of action and potential therapeutic effects of sildenafil and its metabolites in cancer.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Desethyl Sildenafil-d3 . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Future research could focus on developing a simple, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC–MS/MS) method for simultaneous quantification of sildenafil and its metabolite N-desmethyl sildenafil in human plasma . This could potentially be applied to Desethyl Sildenafil-d3 as well.

Mechanism of Action

Target of Action

Desethyl Sildenafil-d3, like its parent compound Sildenafil, primarily targets phosphodiesterase type 5 (PDE5) inhibitors . PDE5 is an enzyme found in various tissues, most prominently in the corpus cavernosum of the penis and the retina. It plays a crucial role in regulating the intracellular levels of cyclic guanosine monophosphate (cGMP), which is a cellular messenger responsible for transmitting signals of nitric oxide (NO), an important vasodilator .

Mode of Action

Desethyl Sildenafil-d3 works by inhibiting the PDE5 enzyme, thereby preventing the degradation of cGMP . This leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow. In the context of erectile dysfunction, this enhanced blood flow aids in achieving and maintaining an erection during sexual stimulation .

Biochemical Pathways

The primary biochemical pathway affected by Desethyl Sildenafil-d3 is the NO/cGMP pathway . Upon sexual stimulation, NO is released, which then stimulates the production of cGMP. Under normal circumstances, PDE5 degrades cGMP, maintaining its levels within a certain range. By inhibiting pde5, desethyl sildenafil-d3 allows for the accumulation of cgmp, leading to prolonged smooth muscle relaxation and vasodilation .

Pharmacokinetics

The pharmacokinetics of Desethyl Sildenafil-d3 are likely to be similar to those of Sildenafil, given their structural similarity. Sildenafil has a rapid absorption rate, with a slower rate when taken with a high-fat meal . It is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route), and its major metabolite has 50% of the activity as Sildenafil . After administration, the effect of Sildenafil gradually decreases over a few hours, with low levels of the drug in the body after about 4 hours .

Result of Action

The primary result of Desethyl Sildenafil-d3’s action is the facilitation of erections in response to sexual stimulation . By inhibiting PDE5 and allowing cGMP to accumulate, it promotes the relaxation of smooth muscle and the dilation of blood vessels in the penis, facilitating the inflow of blood required for an erection . Additionally, some studies suggest that Sildenafil can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .

Action Environment

The action of Desethyl Sildenafil-d3 can be influenced by various environmental factors. For instance, the presence of sexual stimulation is necessary for the drug to exert its effect . Furthermore, the use of certain other medications, such as proton pump inhibitors, can influence the absorption and efficacy of Sildenafil . As an emerging pollutant, the environmental health impacts of Sildenafil and its metabolites are also a subject of ongoing research .

properties

IUPAC Name

5-[2-hydroxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNJUPYNXDNXBO-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C3=NC4=C(C(=O)N3)N(N=C4CCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747482
Record name (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346603-75-5
Record name (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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